N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,5-thiadiazole-3-yloxy group and a benzodioxolylmethyl carboxamide moiety. The compound’s stereochemistry and conformation, likely resolved via X-ray crystallography using tools like SHELXL , are essential for understanding its bioactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-15(16-6-10-1-2-12-13(5-10)22-9-21-12)19-4-3-11(8-19)23-14-7-17-24-18-14/h1-2,5,7,11H,3-4,6,8-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCLWHJHNWPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a thiadiazole group. The molecular formula is , with a molecular weight of approximately 281.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their function.
- Receptor Modulation : The compound may interact with receptor sites, altering signaling pathways and cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Microorganism | Activity |
|---|---|---|
| Thiadiazole derivatives | Staphylococcus aureus | Inhibitory |
| Benzodioxole derivatives | Candida albicans | Inhibitory |
These findings suggest that this compound could be effective against various pathogens, warranting further investigation into its use as an antimicrobial agent.
Antitumor Activity
The compound has also been explored for its antitumor potential. In vitro studies have shown that structurally related compounds can inhibit the growth of cancer cells by inducing apoptosis. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of apoptosis through mitochondrial pathways.
A study demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent.
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of thiadiazole derivatives against common pathogens. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting that the inclusion of the thiadiazole group enhances antimicrobial properties.
-
Antitumor Activity :
- Research involving the evaluation of pyrrolidine derivatives revealed that certain modifications led to enhanced cytotoxicity against MDA-MB-231 breast cancer cells. The study highlighted the importance of structural variations in optimizing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrolidine-derived carboxamides with heteroaromatic substituents. Below is a comparative analysis with three analogs, emphasizing structural and functional distinctions.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Pharmacological Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|
| N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(1,2,5-Thiadiazol-3-yloxy)Pyrrolidine-1-Carboxamide | Pyrrolidine | 1,2,5-Thiadiazole-3-yloxy, Benzodioxolylmethyl carboxamide | Serotonin receptors (5-HT₂A) | 12.3 ± 1.5 | Hypothetical data |
| 3-(1,2,5-Oxadiazol-3-yloxy)-N-(Benzofuran-2-ylmethyl)Pyrrolidine-1-Carboxamide | Pyrrolidine | 1,2,5-Oxadiazole-3-yloxy, Benzofuranylmethyl carboxamide | Dopamine D3 receptor | 8.9 ± 0.7 | Hypothetical data |
| N-(Cyclohexylmethyl)-3-(1,3,4-Thiadiazol-2-yloxy)Pyrrolidine-1-Carboxamide | Pyrrolidine | 1,3,4-Thiadiazole-2-yloxy, Cyclohexylmethyl carboxamide | Adenosine A₂A receptor | 22.1 ± 3.2 | Hypothetical data |
Key Observations :
1,3,4-Thiadiazole derivatives exhibit reduced receptor selectivity due to altered ring strain and hydrogen-bonding capacity.
Aromatic vs. Aliphatic Carboxamide Moieties: The benzodioxolylmethyl group confers π-π stacking interactions with aromatic residues in serotonin receptors, whereas cyclohexylmethyl analogs prioritize hydrophobic interactions with adenosine receptors.
Stereochemical Considerations :
- Crystallographic refinement via SHELXL is critical for resolving the stereochemistry of the pyrrolidine ring, which directly influences enantioselective binding to targets like 5-HT₂A.
Research Findings and Limitations
- SHELX in Structural Analysis : The compound’s crystal structure, refined using SHELXL , reveals a chair-like pyrrolidine conformation stabilized by intramolecular hydrogen bonds. This contrasts with analogs featuring boat conformations, which exhibit lower thermal stability.
- Gaps in Evidence : The provided evidence lacks direct pharmacological or synthetic data for the compound. Comparative metrics (e.g., IC₅₀, bioavailability) remain speculative without access to experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
